
3-(2,4-ジフルオロフェニル)-1-メチル-1H-ピラゾール-5-アミン
概要
説明
Fluorinated compounds, such as those containing a difluorophenyl group, are often used in pharmaceuticals and agrochemicals due to their unique physical, chemical, and biological properties . The presence of fluorine atoms can enhance the stability, selectivity, and potency of these compounds .
Synthesis Analysis
The synthesis of fluorinated compounds can be challenging due to the reactivity of fluorine. One common method for synthesizing fluorinated pyridines is the Baltz-Schiemann reaction, which involves the diazotization of aminopyridines .Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray diffraction, nuclear magnetic resonance (NMR), and infrared spectroscopy . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactions involving a compound can be studied using various techniques such as NMR and mass spectrometry. These techniques can provide information about the reaction mechanisms and the products formed .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined using various analytical techniques .科学的研究の応用
抗真菌用途
化合物“3-(2,4-ジフルオロフェニル)-1-メチル-1H-ピラゾール-5-アミン”は、いくつかの真菌感染症の治療に用いられる抗真菌薬であるボリコナゾールと構造的に類似しています。 これは、新しい抗真菌薬や誘導体を開発し、その有効性を向上させたり、副作用を軽減する可能性を示唆しています .
構造および酸化還元特性の研究
この化合物に見られるようなジフルオロフェニル置換基に関する研究は、構造および酸化還元特性への影響を理解するために実施されています。 これは、特定の電子特性を持つ新しい材料または分子を設計する上で関連する可能性があります .
作用機序
Target of Action
The primary target of 3-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-5-amine is the fungal cytochrome P450 enzyme 51 (CYP51) . CYP51, also known as 14α demethylase, plays a vital role in the formation of ergosterol, a compound that is crucial for the integrity of fungal cell membranes .
Mode of Action
3-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-5-amine acts by binding and inhibiting CYP51 . This inhibition prevents the synthesis of ergosterol, disrupting the integrity of the fungal cell membranes . The compound has demonstrated high selectivity for CYP51 and minimal interaction with human cytochrome P450s .
Biochemical Pathways
The inhibition of CYP51 disrupts the ergosterol biosynthesis pathway . Ergosterol is a key component of fungal cell membranes. Its absence leads to increased membrane permeability, which can ultimately cause cell death .
Result of Action
The result of the compound’s action is the disruption of fungal cell membrane integrity , leading to increased membrane permeability and ultimately, cell death . This makes the compound effective against various Candida species, including Candida albicans, Candida glabrata, Candida krusei, Candida parapsilosis, Candida tropicalis, Candida lusitaniae, and Candida dubliniensis .
Safety and Hazards
The safety and hazards associated with a compound can be determined through toxicological studies and by referring to its Safety Data Sheet (SDS) . The SDS provides information on the hazards of the compound, the necessary precautions to be taken when handling it, and the procedures to be followed in case of an accident .
将来の方向性
The future directions in the study of a compound often involve improving its synthesis, understanding its mechanism of action, and exploring its potential applications. For fluorinated compounds, there is ongoing research into developing more efficient synthesis methods, understanding their interactions with biological systems, and exploring their potential uses in pharmaceuticals and agrochemicals .
生化学分析
Biochemical Properties
3-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in inflammatory responses, such as inducible nitric oxide synthase (iNOS) . The compound’s interaction with iNOS prevents the dimerization of the enzyme, thereby reducing the production of nitric oxide, a key mediator in inflammation .
Cellular Effects
3-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-5-amine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in macrophage-like RAW264.7 cells, the compound inhibits nitric oxide production, which is crucial for immune response regulation . Additionally, it has been observed to affect the permeability of cell membranes, impacting the growth and survival of certain cell types .
Molecular Mechanism
The molecular mechanism of 3-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-5-amine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of iNOS, preventing its dimerization and subsequent nitric oxide production . This inhibition is achieved without affecting the transcription and translation of the enzyme . Furthermore, the compound’s interaction with cell membranes alters their permeability, affecting cellular homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-5-amine change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to the compound in vitro has demonstrated sustained inhibition of nitric oxide production and consistent effects on cell membrane permeability .
Dosage Effects in Animal Models
The effects of 3-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-5-amine vary with different dosages in animal models. At lower doses, the compound effectively inhibits nitric oxide production without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including potential damage to liver and kidney tissues . The threshold for these adverse effects varies depending on the animal model and the duration of exposure.
Metabolic Pathways
3-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-5-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolic flux and metabolite levels. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process results in the formation of various metabolites, which are subsequently excreted through the kidneys .
Transport and Distribution
The transport and distribution of 3-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-5-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by organic anion transporters . Once inside the cells, it binds to intracellular proteins, which facilitate its distribution to various cellular compartments . The compound’s localization and accumulation within tissues depend on the expression levels of these transporters and binding proteins.
Subcellular Localization
The subcellular localization of 3-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-5-amine is influenced by targeting signals and post-translational modifications. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Additionally, it may be directed to specific organelles, such as the endoplasmic reticulum or mitochondria, through targeting signals . These interactions and localizations are crucial for the compound’s activity and function within the cell.
特性
IUPAC Name |
5-(2,4-difluorophenyl)-2-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N3/c1-15-10(13)5-9(14-15)7-3-2-6(11)4-8(7)12/h2-5H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJUZXZGURNPFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=C(C=C2)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[4-(Difluoromethoxy)phenyl]-1,2,4-triazin-3-amine](/img/structure/B1416927.png)
![4-Chlorobenzo[d]isoxazol-3-amine](/img/structure/B1416929.png)
![2-chloro-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B1416931.png)
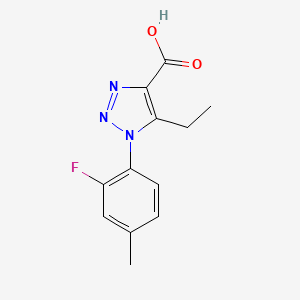
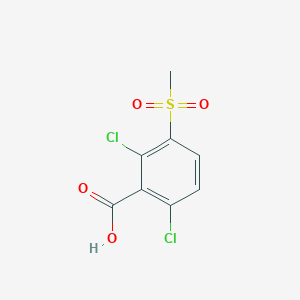

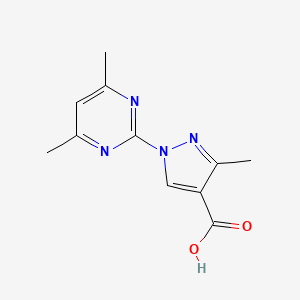


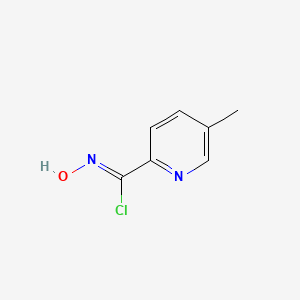
![6-(4-Nitrophenyl)pyrrolo[1,2-a]pyrazin-8-ol](/img/structure/B1416942.png)
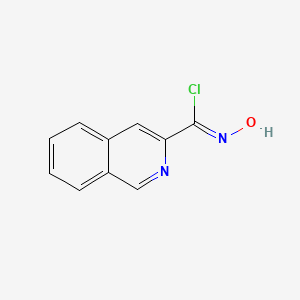
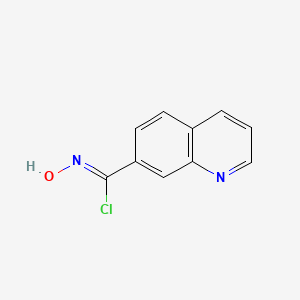
![sodium 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate](/img/structure/B1416950.png)
